![molecular formula C18H18O4 B2598185 (E)-3-(2,3-二甲氧基苯基)-1-(4-甲氧基苯基)丙-2-烯-1-酮 CAS No. 18778-38-6](/img/structure/B2598185.png)
(E)-3-(2,3-二甲氧基苯基)-1-(4-甲氧基苯基)丙-2-烯-1-酮
描述
(E)-3-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, also known as L6H21, is a compound that is not naturally occurring and is only found in individuals exposed to this compound or its derivatives . It has the molecular formula C18H18O4 .
Molecular Structure Analysis
The molecular structure of (E)-3-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one consists of two aromatic rings linked by a prop-2-en-1-one group .Physical And Chemical Properties Analysis
(E)-3-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is a solid, white compound that is soluble in DMSO (60 mg/ml). It is stable for 2 years from the date of purchase as supplied. Solutions in DMSO may be stored at -20°C for up to 3 months .科学研究应用
- L6H21 is a novel MD2 inhibitor that has been investigated for its impact on asthma progression. Asthma is a global challenge affecting individuals of all ages, and current treatments do not benefit all patients. L6H21 targets MD2, a crucial factor in asthma pathogenesis. In murine models, L6H21 effectively reduced airway resistance, lung tissue injury, inflammatory cell infiltration, and excessive cytokine secretion triggered by ovalbumin (OVA) exposure. It also ameliorated mucus production and collagen deposition .
- L6H21 exhibits anti-inflammatory effects by inhibiting the activation of MAPK and NF-κB pathways. By disrupting the TLR4/MD2 complex formation, it suppresses inflammatory factor secretion and reduces excessive recruitment of inflammatory cells .
Asthma Treatment
Anti-Inflammatory Properties
作用机制
Target of Action
The primary target of the compound (2E)-3-(2,3-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, also known as L6H21, is myeloid differentiation 2 (MD-2) . MD-2 is a protein that recognizes lipopolysaccharides (LPS), which is required for Toll-like receptor 4 (TLR4) activation . It is an attractive therapeutic target for severe inflammatory disorders .
Mode of Action
L6H21 interacts with its target, MD-2, by inserting into the hydrophobic region of the MD-2 pocket, forming hydrogen bonds with Arg90 and Tyr102 in the MD-2 pocket . This interaction blocks the formation of the LPS-TLR4/MD-2 complex , thereby inhibiting the interaction and signaling transduction of LPS-TLR4/MD-2 .
Biochemical Pathways
The interaction of L6H21 with MD-2 affects the Mitogen-Activated Protein Kinases (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways . L6H21 suppresses MAPK phosphorylation and NF-κB activation , leading to the attenuation of these pathways.
Result of Action
The molecular and cellular effects of L6H21’s action include the suppression of inflammatory responses and the prevention of heart injuries and dysfunction . In vitro, L6H21 has been shown to alleviate inflammatory responses induced by isoproterenol (ISO) in cardiomyocytes . In vivo, L6H21 has demonstrated alleviation of increased airway resistance, lung tissue injury, inflammatory cell infiltration, and excessive cytokine secretion triggered by ovalbumin (OVA). It also ameliorated mucus production and collagen deposition .
属性
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-15-10-7-13(8-11-15)16(19)12-9-14-5-4-6-17(21-2)18(14)22-3/h4-12H,1-3H3/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECVLMVZGCYCSZ-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=C(C(=CC=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347712 | |
Record name | 2,3,4'-Trimethoxychalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18778-38-6 | |
Record name | 2,3,4'-Trimethoxychalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4'-TRIMETHOXYCHALCONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。